PF-06372222

Beschreibung

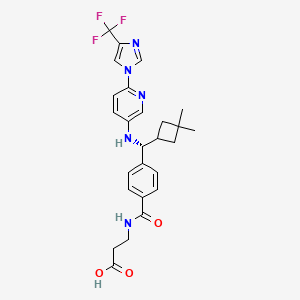

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H28F3N5O3 |

|---|---|

Molekulargewicht |

515.5 g/mol |

IUPAC-Name |

3-[[4-[(R)-(3,3-dimethylcyclobutyl)-[[6-[4-(trifluoromethyl)imidazol-1-yl]pyridin-3-yl]amino]methyl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H28F3N5O3/c1-25(2)11-18(12-25)23(16-3-5-17(6-4-16)24(37)30-10-9-22(35)36)33-19-7-8-21(31-13-19)34-14-20(32-15-34)26(27,28)29/h3-8,13-15,18,23,33H,9-12H2,1-2H3,(H,30,37)(H,35,36)/t23-/m0/s1 |

InChI-Schlüssel |

MYZIDYJMNWEJMC-QHCPKHFHSA-N |

SMILES |

CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |

Isomerische SMILES |

CC1(CC(C1)[C@H](C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |

Kanonische SMILES |

CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PF-0637222; PF0637222; PF 0637222 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PF-06372222 as a Negative Allosteric Modulator: An In-Depth Technical Guide for Researchers

Introduction: A Novel Dual-Target Modulator in Metabolic Disease Research

In the landscape of therapeutic development for type 2 diabetes mellitus and related metabolic disorders, molecules with multi-target engagement offer the potential for synergistic efficacy and novel mechanisms of action. PF-06372222 has emerged as a molecule of interest, characterized as a small-molecule negative allosteric modulator (NAM) of the glucagon receptor (GCGR) and an antagonist of the glucagon-like peptide-1 receptor (GLP-1R)[1][2][3][4]. This dual activity positions PF-06372222 as a unique tool for dissecting the intricate interplay between two critical regulators of glucose homeostasis. This guide provides a comprehensive technical overview of PF-06372222, from its molecular mechanism to detailed protocols for its characterization, aimed at researchers and drug development professionals in the field.

While specific quantitative data on the binding affinity and in vivo efficacy of PF-06372222 are not extensively available in the public domain, this guide will provide the established theoretical framework and detailed experimental methodologies required to fully characterize this and similar molecules.

Physicochemical Properties of PF-06372222

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1407592-99-7 | [1] |

| Molecular Formula | C₂₆H₂₈F₃N₅O₃ | [1] |

| Molecular Weight | 515.54 g/mol | [1] |

| Appearance | Solid | [4] |

Section 1: The Rationale for Dual GCGR and GLP-1R Modulation

The therapeutic potential of PF-06372222 lies in its ability to simultaneously modulate two key G-protein coupled receptors (GPCRs) in the glucagon family, which have opposing effects on glucose metabolism.

-

Glucagon Receptor (GCGR): As a potent negative allosteric modulator of GCGR, PF-06372222 is expected to decrease or slow hepatic glucose production[1][3]. Hyperglucagonemia is a known contributor to hyperglycemia in type 2 diabetes, making GCGR antagonism a logical therapeutic strategy.

-

Glucagon-Like Peptide-1 Receptor (GLP-1R): By acting as an antagonist at the GLP-1R, PF-06372222 would inhibit glucagon secretion and glucose-dependent insulin secretion[1][3][4]. While GLP-1R agonists are established therapies for type 2 diabetes, the antagonistic action of PF-06372222 at this receptor presents a more complex picture, suggesting its utility may lie in specific research contexts or therapeutic niches, such as investigating the roles of GLP-1R in stress and anxiety[1][3].

The crystal structure of the human GLP-1R transmembrane domain in complex with PF-06372222 reveals a common binding pocket for negative allosteric modulators located outside helices V-VII, near the intracellular half of the receptor[2][5]. This structural insight is invaluable for understanding its mechanism of action and for the design of future modulators.

Section 2: Deciphering the Signaling Pathways

A thorough understanding of the signaling cascades initiated by GCGR and GLP-1R is essential to predict and interpret the effects of PF-06372222.

The Glucagon Receptor (GCGR) Signaling Cascade

Activation of the GCGR by its endogenous ligand, glucagon, primarily couples to the Gαs subunit of heterotrimeric G-proteins. This initiates a signaling cascade that results in increased intracellular cyclic adenosine monophosphate (cAMP).

The GLP-1 Receptor (GLP-1R) Signaling Cascade

The GLP-1R also primarily couples to Gαs, leading to cAMP production. However, the downstream effects are tissue-specific and generally oppose those of GCGR in the context of glucose metabolism.

Section 3: Experimental Characterization of PF-06372222

To rigorously characterize the activity of PF-06372222, a series of in vitro and in vivo assays are necessary. The following protocols provide a framework for these investigations.

In Vitro Assays: Quantifying Allosteric Modulation and Antagonism

Radioligand binding assays are fundamental for determining the binding affinity (Ki) of PF-06372222 to GCGR and GLP-1R and for characterizing its allosteric nature.

Protocol: Competition Radioligand Binding Assay for GLP-1R

This protocol is adapted from established methods for studying allosteric modulators of GPCRs[1][6].

Materials:

-

Membrane preparations from cells stably expressing human GLP-1R (e.g., FlpIn-CHO-huGLP-1R)[1]

-

Radiolabeled antagonist (e.g., ¹²⁵I-exendin(9-39))

-

Unlabeled orthosteric agonist (e.g., GLP-1(7-36)NH₂)

-

PF-06372222

-

HEPES buffer (1 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1% (w/v) BSA, pH 7.4)

-

96-well plates

-

Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add 20 µg of membrane preparation per well.

-

Competition Binding:

-

To determine the IC₅₀ of PF-06372222, add increasing concentrations of PF-06372222.

-

Add a constant concentration of radiolabeled antagonist (e.g., 0.5 nM ¹²⁵I-exendin(9-39)).

-

For total binding wells, add buffer instead of PF-06372222.

-

For non-specific binding wells, add a high concentration of unlabeled orthosteric agonist (e.g., 1 µM GLP-1(7-36)NH₂).

-

-

Incubation: Incubate the plate for 1 hour at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the logarithm of the PF-06372222 concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

To characterize negative allosteric modulation at GCGR, a similar protocol would be employed using membranes expressing GCGR, a suitable radiolabeled glucagon antagonist, and unlabeled glucagon.

Functional assays are crucial to determine the effect of PF-06372222 on receptor signaling. The measurement of cAMP accumulation is a primary readout for both GCGR and GLP-1R activation.

Protocol: cAMP Accumulation Assay for GCGR Negative Allosteric Modulation

This protocol is based on established methods for measuring cAMP in response to GPCR activation[7][8].

Materials:

-

Cells stably expressing human GCGR (e.g., HEK293 or CHO cells)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

Glucagon

-

PF-06372222

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96-well white, clear-bottom cell culture plates

Procedure:

-

Cell Plating: Seed GCGR-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Antagonist Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of PF-06372222 to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add a concentration of glucagon that elicits approximately 80% of the maximal response (EC₈₀) to all wells (except the negative control) and incubate for 15-30 minutes at room temperature.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the PF-06372222 concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of PF-06372222 that inhibits 50% of the glucagon-stimulated cAMP production.

-

To confirm the antagonistic activity of PF-06372222 at the GLP-1R, a similar protocol would be followed using GLP-1R expressing cells and GLP-1 as the agonist.

In Vivo and Ex Vivo Studies: Assessing Physiological Relevance

While specific in vivo data for PF-06372222 is not publicly available, the following outlines the types of studies that would be essential to evaluate its therapeutic potential.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of PF-06372222 in animal models is a critical first step. This would involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues over time.

-

In Vivo Efficacy Studies:

-

Oral Glucose Tolerance Test (OGTT): In animal models of type 2 diabetes, an OGTT would be performed after administration of PF-06372222 to assess its impact on glucose excursion.

-

Insulin and Glucagon Secretion: Plasma levels of insulin and glucagon would be measured during the OGTT to determine the in vivo effects of PF-06372222 on pancreatic hormone secretion.

-

Food Intake and Body Weight: For longer-term studies, food intake and body weight would be monitored to assess the potential effects of GLP-1R antagonism.

-

-

Ex Vivo Islet Studies: Pancreatic islets can be isolated from animal models and treated with PF-06372222 in the presence of varying glucose concentrations and agonists (glucagon or GLP-1) to directly measure its effects on insulin and glucagon secretion.

Section 4: Therapeutic Implications and Future Directions

The dual activity of PF-06372222 as a GCGR NAM and a GLP-1R antagonist presents a complex pharmacological profile. While the GCGR NAM activity aligns with a validated strategy for lowering blood glucose, the GLP-1R antagonism runs counter to current incretin-based therapies. This suggests several potential avenues for its utility:

-

Research Tool: PF-06372222 can serve as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of GCGR and GLP-1R signaling, particularly in contexts where both receptors are active.

-

Hypoglycemia Research: The GLP-1R antagonistic properties could be explored in conditions of hyperinsulinemic hypoglycemia, where dampening insulin secretion is desirable.

-

Central Nervous System Effects: Given the role of GLP-1R in the central nervous system, PF-06372222 could be used to probe its involvement in appetite regulation, nausea, and other centrally-mediated processes.

Further research is needed to fully elucidate the in vivo effects of this dual modulation and to identify specific therapeutic contexts where this unique pharmacological profile may be beneficial. The development of selective NAMs for GCGR without GLP-1R activity, or vice versa, would also be of significant interest to the research community.

Conclusion

PF-06372222 represents an intriguing pharmacological agent with a unique dual-target profile. As a negative allosteric modulator of the glucagon receptor and an antagonist of the GLP-1 receptor, it holds promise as a valuable research tool for dissecting the complexities of glucose homeostasis and incretin hormone biology. While further studies are required to establish its therapeutic potential, the methodologies outlined in this guide provide a robust framework for the comprehensive characterization of PF-06372222 and other novel modulators of these critical metabolic receptors.

References

-

Koole, C. et al. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening. Molecular Pharmacology, 78(3), 456-465. [Link]

-

Li, Z. et al. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. International Journal of Molecular Sciences, 22(14), 7483. [Link]

-

Liang, Y. et al. Negative allosteric modulation of the glucagon receptor by RAMP2. Nature Communications, 11(1), 1-12. [Link]

-

Song, G. et al. Structure of the human GLP-1 receptor complex with PF-06372222. RCSB PDB. [Link]

Sources

- 1. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PF-06372222 |Glucagon receptor NAM Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. targetmol.cn [targetmol.cn]

- 5. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Negative allosteric modulation of the glucagon receptor by RAMP2 - PMC [pmc.ncbi.nlm.nih.gov]

PF-06372222 glucagon receptor antagonist activity

An In-Depth Technical Guide to Characterizing the Glucagon Receptor Antagonist Activity of PF-06372222

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis by stimulating hepatic glucose production.[1][2] It acts via the glucagon receptor (GCGR), a member of the Class B G protein-coupled receptor (GPCR) family, which is primarily expressed in the liver and kidney.[1][3] In conditions such as type 2 diabetes, hyperglucagonemia contributes significantly to hyperglycemia. Consequently, antagonizing the GCGR presents a promising therapeutic strategy to lower blood glucose levels by curbing excessive endogenous glucose production.[4][5]

This technical guide focuses on PF-06372222, a small-molecule compound identified as a potent negative allosteric modulator (NAM) of the glucagon receptor.[4][6] Unlike orthosteric antagonists that directly compete with glucagon at its binding site, NAMs bind to a distinct, allosteric site on the receptor. This binding induces a conformational change that reduces the affinity and/or efficacy of the endogenous ligand. This guide provides a comprehensive overview of the essential experimental frameworks and protocols required to characterize the antagonist activity of PF-06372222, from its molecular profile to its functional effects in vitro and in vivo.

Part 1: Molecular Profile of PF-06372222

PF-06372222 is a synthetic compound designed for high-affinity interaction with the glucagon receptor. Its identity and chemical properties are fundamental to understanding its pharmacological behavior.

Table 1: Chemical and Physical Properties of PF-06372222

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (R)-3-(4-((3,3-dimethylcyclobutyl)((6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-yl)amino)methyl)benzamido)propanoic acid | [4] |

| Chemical Formula | C26H28F3N5O3 | [4] |

| Molecular Weight | 515.54 g/mol | [4] |

| CAS Number | 1407592-99-7 | [4] |

| Mechanism | Negative Allosteric Modulator (NAM) of GCGR; Antagonist of GLP-1R |[4][6] |

Mechanism of Action: Allosteric Modulation

Structural biology studies have provided critical insights into the mechanism of PF-06372222. Crystal structures of the related glucagon-like peptide-1 receptor (GLP-1R) in complex with PF-06372222 (PDB ID: 5VEW) reveal a distinct allosteric binding pocket.[7][8][9] This site is located near the intracellular side of the transmembrane domain, outside of helices V-VII.[7] By binding to this pocket, PF-06372222 stabilizes the receptor in an inactive conformation, which restricts the outward movement of transmembrane helix VI—a critical step for G protein coupling and subsequent signal transduction.[7][10] Notably, PF-06372222 also exhibits antagonist activity at the GLP-1 receptor, a fact that must be considered during its characterization.[4][6]

Part 2: The Glucagon Receptor Signaling Pathway

To understand how PF-06372222 functions, it is essential to first understand the canonical signaling cascade it modulates. The GCGR is coupled to the stimulatory G protein, Gαs.

-

Ligand Binding: Glucagon binds to the extracellular domain of the GCGR.

-

G Protein Activation: This induces a conformational change, activating the associated Gαs protein by promoting the exchange of GDP for GTP.[3][5]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2][5][11]

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[2][11]

-

Downstream Effects: PKA phosphorylates key enzymes involved in glucose metabolism, such as phosphorylase kinase, leading to increased glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources), ultimately increasing hepatic glucose output.[2][11]

PF-06372222, as a NAM, prevents the initial conformational change required for Gαs protein activation, thereby blocking the entire downstream cascade.

Part 3: In Vitro Characterization of PF-06372222 Activity

A robust in vitro assessment is crucial to define the potency and mechanism of a compound. This involves quantifying its binding affinity and its functional impact on receptor signaling.

Receptor Binding Affinity Assessment: Radioligand Competition Assay

Causality: This assay quantifies the affinity (Ki) of PF-06372222 for the GCGR. It works on the principle of competition: the unlabeled test compound (PF-06372222) competes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-glucagon) for binding to the receptor. The concentration of PF-06372222 that displaces 50% of the radioligand (IC50) is determined, which is then used to calculate the binding affinity constant (Ki).

Experimental Protocol: GCGR Competition Binding Assay

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human glucagon receptor (hGCGR).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.[12]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of radioligand (e.g., ¹²⁵I-glucagon at a concentration near its Kd).

-

Non-Specific Binding (NSB) Wells: Add 150 µL of membrane suspension, 50 µL of a high concentration of unlabeled glucagon (to saturate all specific binding sites), and 50 µL of radioligand.

-

Competition Wells: Add 150 µL of membrane suspension, 50 µL of PF-06372222 at various concentrations (e.g., 10-point serial dilution), and 50 µL of radioligand.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[12]

-

Harvesting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[12]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mat.

-

Add scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter (e.g., MicroBeta counter).

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of PF-06372222.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Functional Antagonism Assessment: cAMP Accumulation Assay

Causality: This assay directly measures the functional consequence of GCGR antagonism. Since GCGR activation leads to cAMP production, an antagonist will inhibit the agonist-induced rise in intracellular cAMP. This assay quantifies the concentration of PF-06372222 required to inhibit 50% of the maximal glucagon response (IC50).

Experimental Protocol: HTRF-Based cAMP Assay

-

Cell Preparation:

-

Seed cells expressing hGCGR (e.g., CHO or HEK293 cells) into 384-well plates and culture overnight. The optimal cell density should be determined to ensure the cAMP signal falls within the linear range of the assay kit.[13]

-

-

Assay Procedure:

-

Wash cells with a stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Self-Validation: First, test PF-06372222 alone across a range of concentrations to confirm it has no intrinsic agonist activity (i.e., it does not increase cAMP by itself).[14]

-

Antagonist Mode: Add PF-06372222 at various concentrations to the wells.

-

Immediately add glucagon at a pre-determined concentration that elicits 80% of its maximal response (EC80). This ensures the assay is sensitive enough to detect inhibition.

-

Incubate for 30-60 minutes at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells and detect cAMP levels according to the manufacturer's protocol for a competitive immunoassay kit (e.g., HTRF, AlphaScreen).[14][15]

-

In an HTRF assay, cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A high cAMP level results in a low FRET signal, and vice versa.[13][14]

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve run in parallel.

-

Plot the percent inhibition of the glucagon response against the log concentration of PF-06372222.

-

Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.

-

Part 4: In Vivo Evaluation of PF-06372222 Efficacy

After establishing in vitro potency, the next critical step is to assess the compound's efficacy in a physiological context. The Oral Glucose Tolerance Test (OGTT) is a standard preclinical model for this purpose.

Causality: In a state of insulin resistance or diabetes, the body's ability to clear a glucose load is impaired. A GCGR antagonist is expected to improve this by suppressing hepatic glucose production, thereby lowering the overall glucose excursion following a glucose challenge. The OGTT directly measures this physiological outcome.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Model:

-

Use a relevant disease model, such as male C57BL/6 mice fed a high-fat diet (HFD) for 12-16 weeks to induce obesity and insulin resistance.[16]

-

House animals with controlled light-dark cycles and access to food and water ad libitum prior to the study.

-

-

Acclimatization and Fasting:

-

Dosing and Baseline Measurement:

-

Record the body weight of each mouse.

-

Administer PF-06372222 (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle alone via oral gavage. The dose and pre-treatment time should be based on prior pharmacokinetic studies.

-

After the required pre-treatment time (e.g., 60 minutes), obtain a baseline blood sample (Time = 0 min). Nick the tail tip with a sharp scalpel and measure blood glucose with a glucometer.[17][18]

-

-

Glucose Challenge:

-

Blood Glucose Monitoring:

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for both the vehicle-treated and PF-06372222-treated groups.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

-

Perform a statistical comparison (e.g., t-test or ANOVA) of the AUC values between the two groups. A significant reduction in the AUC for the PF-06372222 group indicates improved glucose tolerance.

-

Conclusion

The characterization of PF-06372222 as a glucagon receptor antagonist requires a multi-faceted approach that integrates molecular, cellular, and whole-organism assays. The methodologies detailed in this guide—radioligand binding for affinity, cAMP accumulation for functional antagonism, and the OGTT for in vivo efficacy—provide a self-validating framework. Each step builds upon the last, establishing a clear causal link from receptor binding to physiological glucose lowering. By employing these robust protocols, researchers can thoroughly evaluate the therapeutic potential of PF-06372222 and other novel GCGR antagonists in the drug development pipeline.

References

-

Creative Diagnostics. Glucagon Signaling Pathway. [Link]

-

Cusabio. Glucagon Signaling Pathway. [Link]

-

News-Medical.Net. Glucagon Signaling Pathway. [Link]

-

National Center for Biotechnology Information (NCBI). Glucagon Receptor Signaling and Glucagon Resistance. [Link]

-

Proteopedia. Glucagon receptor. [Link]

-

RCSB PDB. 5VEW: Structure of the human GLP-1 receptor complex with PF-06372222. [Link]

-

National Center for Biotechnology Information (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information (NCBI). Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. [Link]

-

National Center for Biotechnology Information (NCBI). 5VEW: Structure of the human GLP-1 receptor complex with PF-06372222. [Link]

-

JoVE (Journal of Visualized Experiments). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. [Link]

-

National Center for Biotechnology Information (NCBI). Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP. [Link]

-

Mouse Metabolic Phenotyping Centers (MMPC). Intraperitoneal Glucose Tolerance Test. [Link]

-

Protocols.io. IP Glucose Tolerance Test in Mouse. [Link]

-

Creative BioMart. cAMP Accumulation Assay. [Link]

-

National Center for Biotechnology Information (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

-

ResearchGate. (PDF) Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. [Link]

-

National Center for Biotechnology Information (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

National Center for Biotechnology Information (NCBI). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). [Link]

-

YouTube. Glucose Metabolism in High Fat Diet. [Link]

Sources

- 1. cusabio.com [cusabio.com]

- 2. news-medical.net [news-medical.net]

- 3. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]

- 4. medkoo.com [medkoo.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. abmole.com [abmole.com]

- 7. rcsb.org [rcsb.org]

- 8. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5VEW: Structure of the human GLP-1 receptor complex with PF-06372222 [ncbi.nlm.nih.gov]

- 10. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

- 18. jove.com [jove.com]

- 19. IP Glucose Tolerance Test in Mouse [protocols.io]

An In-depth Technical Guide to PF-06372222: A Negative Allosteric Modulator of the Glucagon and GLP-1 Receptors

This technical guide provides a comprehensive overview of PF-06372222, a small-molecule negative allosteric modulator (NAM) with dual activity on the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Introduction: Targeting Glucagon and GLP-1 Signaling in Metabolic Disease

The regulation of glucose homeostasis is a complex interplay of hormonal signals, with glucagon and glucagon-like peptide-1 (GLP-1) playing opposing roles.[1] Glucagon, secreted by pancreatic α-cells, stimulates hepatic glucose production, thereby raising blood glucose levels. Conversely, GLP-1, an incretin hormone released from the gut, enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[2][3] Dysregulation of these pathways is a hallmark of type 2 diabetes mellitus (T2DM).

PF-06372222 has emerged as a valuable research tool for probing the pharmacology of both the GCGR and GLP-1R.[4] As a negative allosteric modulator, it binds to a site on the receptor distinct from the endogenous ligand binding site, inducing a conformational change that reduces the receptor's response to agonist stimulation.[5][6] This dual antagonism presents a unique pharmacological profile with potential implications for the treatment of T2DM and other metabolic disorders.[4]

Chemical Structure and Physicochemical Properties

PF-06372222 is a synthetic, small-molecule compound. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of PF-06372222

| Property | Value |

| IUPAC Name | (R)-3-(4-((3,3-dimethylcyclobutyl)((6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-yl)amino)methyl)benzamido)propanoic acid[4] |

| CAS Number | 1407592-99-7[4] |

| Molecular Formula | C26H28F3N5O3[4] |

| Molecular Weight | 515.54 g/mol [4] |

| Appearance | Solid |

| Purity | >98% (typically) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability.[4] |

Mechanism of Action: Allosteric Modulation of Class B GPCRs

PF-06372222 functions as a negative allosteric modulator of two key class B G-protein coupled receptors (GPCRs): the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[4]

Binding to an Extra-Helical Allosteric Site

Crystallographic studies have elucidated the binding mode of PF-06372222 to the human GLP-1R transmembrane domain (PDB ID: 5VEW).[1][5][7] The compound binds to a common allosteric pocket located on the extracellular side of the transmembrane helices V, VI, and VII.[1] This binding site is spatially distinct from the orthosteric binding site where the native peptide agonists, glucagon and GLP-1, bind.

The binding of PF-06372222 to this allosteric site induces a conformational change in the receptor, stabilizing an inactive state.[1] This conformational restriction hinders the movement of the intracellular end of helix VI, a critical step for G-protein coupling and subsequent downstream signaling.[1]

Impact on Downstream Signaling

The primary signaling pathway for both GCGR and GLP-1R involves the activation of Gαs, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] By stabilizing the inactive receptor conformation, PF-06372222 attenuates the ability of endogenous agonists to stimulate cAMP production. This negative allosteric modulation effectively dampens the cellular response to glucagon and GLP-1.

Figure 1: Simplified signaling pathway of GCGR/GLP-1R and the inhibitory effect of PF-06372222.

Experimental Protocols for the Evaluation of PF-06372222

The following protocols provide a framework for characterizing the activity of PF-06372222 in a laboratory setting.

Radioligand Binding Assay to Determine Allosteric Affinity

This assay is designed to determine the binding affinity (Ki) of PF-06372222 to the GLP-1R and to assess its allosteric interaction with an orthosteric ligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.[8]

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

-

Binding Assay:

-

In a 96-well plate, incubate cell membranes with a constant concentration of a radiolabeled antagonist (e.g., ¹²⁵I-exendin(9-39)) and increasing concentrations of unlabeled PF-06372222.[8]

-

To determine the nature of the allosteric interaction, perform competition binding with an orthosteric agonist (e.g., GLP-1) in the presence and absence of a fixed concentration of PF-06372222.[8]

-

-

Data Analysis:

-

Separate bound and free radioligand by filtration.

-

Quantify radioactivity using a gamma counter.

-

Analyze the data using non-linear regression to determine the Ki of PF-06372222 and the cooperativity factor (α) between PF-06372222 and the orthosteric ligand.

-

cAMP Accumulation Assay to Measure Functional Antagonism

This functional assay measures the ability of PF-06372222 to inhibit agonist-induced cAMP production.

Methodology:

-

Cell Culture:

-

Seed CHO cells stably expressing the human GLP-1R in 96-well plates.

-

-

Assay Protocol:

-

Pre-incubate the cells with increasing concentrations of PF-06372222.

-

Stimulate the cells with a fixed concentration (e.g., EC₈₀) of an agonist (e.g., GLP-1).

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the IC₅₀ value for PF-06372222.

-

Figure 2: Workflow for the cAMP accumulation assay to assess the functional antagonism of PF-06372222.

Applications in Research and Drug Discovery

PF-06372222 serves as a critical tool for:

-

Validating the therapeutic potential of dual GCGR/GLP-1R antagonism: By providing a means to pharmacologically inhibit both receptors, researchers can investigate the combined effects on glucose metabolism and other physiological processes.

-

Probing the allosteric landscape of Class B GPCRs: The well-defined binding site of PF-06372222 can be used as a reference for computational modeling and the design of novel allosteric modulators with improved properties.[5][6]

-

Investigating the structural basis of receptor activation and inactivation: The crystal structure of the GLP-1R in complex with PF-06372222 provides a static snapshot of an inactive receptor conformation, offering insights into the molecular switches that govern receptor function.[1]

Conclusion

PF-06372222 is a potent and selective negative allosteric modulator of the glucagon and GLP-1 receptors. Its well-characterized chemical structure, mechanism of action, and the availability of detailed structural information make it an invaluable asset for researchers in the fields of metabolic disease, GPCR pharmacology, and drug discovery. The experimental protocols outlined in this guide provide a starting point for the in vitro characterization of this and similar compounds, facilitating further exploration of the therapeutic potential of targeting the glucagon and incretin signaling axes.

References

-

Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - NIH. [Link]

-

(PDF) Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - ResearchGate. [Link]

-

5VEW: Structure of the human GLP-1 receptor complex with PF-06372222 - RCSB PDB. [Link]

-

Discovery of a potential positive allosteric modulator of glucagon-like peptide 1 receptor through virtual screening and experimental study - ResearchGate. [Link]

-

5VEW: Structure of the human GLP-1 receptor complex with PF-06372222 - NCBI. [Link]

-

Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC - NIH. [Link]

-

(PDF) Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - ResearchGate. [Link]

-

An intrinsic agonist mechanism for activation of glucagon-like peptide-1 receptor by its extracellular domain - PubMed Central. [Link]

-

Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PubMed Central. [Link]

-

Discovery of Non-Peptide GLP-1 Positive Allosteric Modulators from Natural Products: Virtual Screening, Molecular Dynamics, ADMET Profiling, Repurposing, and Chemical Scaffolds Identification - PMC - PubMed Central. [Link]

-

Discovery of Non-Peptide GLP-1 Positive Allosteric Modulators from Natural Products: Virtual Screening, Molecular Dynamics, ADMET Profiling, Repurposing, and Chemical Scaffolds Identification - MDPI. [Link]

-

Discovery and pharmacology of the covalent GLP-1 receptor (GLP-1R) allosteric modulator BETP. A novel tool to probe GLP-1R pharmacology | Request PDF - ResearchGate. [Link]

-

REVIEW: Molecular mechanisms underlying physiological and receptor pleiotropic effects mediated by GLP-1R activation - PubMed Central. [Link]

-

Chemical structures of known Glucagon-like peptide 1 receptor... - ResearchGate. [Link]

-

Early GLP-1 RA Initiation to Reduce Risks and Improve Long-Term Outcomes in T2DM. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed. [Link]

-

Preclinical characterization of PF-06882961 - | BioWorld. [Link]

-

Structure and Molecular Mechanism of Signaling for the Glucagon-like Peptide-1 Receptor Bound to Gs Protein and Exendin-P5 Biased Agonist - NIH. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. An intrinsic agonist mechanism for activation of glucagon-like peptide-1 receptor by its extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. REVIEW: Molecular mechanisms underlying physiological and receptor pleiotropic effects mediated by GLP-1R activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5VEW: Structure of the human GLP-1 receptor complex with PF-06372222 [ncbi.nlm.nih.gov]

- 8. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Probe: A Technical Guide to the Discovery and Scientific Application of PF-06372222

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Molecular Key to GLP-1 Receptor Modulation

In the landscape of G-protein coupled receptor (GPCR) pharmacology, small molecule modulators serve as critical tools for dissecting receptor function and as starting points for novel therapeutics. PF-06372222 emerged in the scientific literature as a potent, small-molecule negative allosteric modulator (NAM) of the glucagon-like peptide-1 receptor (GLP-1R)[1]. The GLP-1R, a class B GPCR, is a cornerstone in the regulation of glucose homeostasis and a primary target for the treatment of type 2 diabetes and obesity[2]. While the development history of many clinical candidates is extensively documented, the story of PF-06372222 is one of a chemical probe—a molecule that has proven invaluable for illuminating the structural intricacies of the GLP-1R, rather than progressing through clinical trials. This guide provides a comprehensive overview of the discovery and scientific application of PF-06372222, detailing its pivotal role in structural biology and as a foundational tool for the discovery of other allosteric modulators.

The Genesis of a Modulator: A Structure-Centric Discovery

While specific details of the initial discovery of PF-06372222 by Pfizer are not extensively published, its emergence is intrinsically linked to the broader effort in the pharmaceutical industry to develop orally bioavailable small-molecule drugs targeting the GLP-1R. The primary challenge has been to create non-peptidic molecules that can mimic or modulate the effects of the endogenous peptide ligand, GLP-1.

The scientific significance of PF-06372222 was prominently established through crystallographic studies. In 2017, the crystal structure of the human GLP-1R transmembrane domain (TMD) in a complex with PF-06372222 was reported, providing an unprecedented atomic-level view of how a small molecule can allosterically inhibit this class B GPCR[2].

Structural Elucidation: A New Pocket Revealed

The co-crystal structure (PDB code: 5VEW) revealed that PF-06372222 binds to a novel, extra-helical allosteric site located on the intracellular side of the receptor, outside of transmembrane helices V, VI, and VII[2]. This was a landmark discovery, as it identified a previously unknown druggable pocket on the GLP-1R.

The binding of PF-06372222 induces an inactive conformation of the receptor. It achieves this by restricting the outward movement of the intracellular end of helix VI, a conformational change that is essential for G-protein coupling and subsequent downstream signaling[2]. This mechanism of action is distinct from orthosteric antagonists that directly compete with the endogenous ligand for binding at the extracellular domain.

The discovery of this allosteric site has had a profound impact on the field, providing a new template for the structure-based design of other small-molecule modulators of the GLP-1R and related class B GPCRs.

Mechanism of Action: Negative Allosteric Modulation

PF-06372222 functions as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the orthosteric site where the endogenous agonist (GLP-1) binds. This binding event reduces the affinity and/or efficacy of the agonist. As an antagonist for the GLP-1R, it inhibits glucagon secretion and glucose-dependent insulin secretion[1].

Signaling Pathway Interruption

The binding of PF-06372222 to the GLP-1R stabilizes an inactive receptor conformation, thereby preventing the canonical Gs-protein-mediated signaling cascade. This pathway, upon activation by an agonist, leads to the production of cyclic AMP (cAMP), a key second messenger in insulin secretion.

Application in Drug Discovery: A Template for Innovation

The detailed structural information provided by the PF-06372222-GLP-1R complex has been instrumental in guiding virtual screening and structure-based drug design efforts to identify novel allosteric modulators of the GLP-1R[3].

Virtual Screening Campaigns

Researchers have utilized the crystal structure of GLP-1R bound to PF-06372222 to perform in silico screening of large compound libraries. These studies aim to identify new chemical scaffolds that can bind to the same allosteric pocket and act as either negative or positive allosteric modulators (PAMs).

Table 1: Comparison of PF-06372222 with Other Allosteric Modulators in Virtual Screening Studies

| Compound | Type | Docking Score (kcal/mol) | Binding Free Energy (MM-GBSA, kcal/mol) | Reference |

| PF-06372222 | NAM | -10.9 | -86.3 | [3] |

| NNC0640 | NAM | -11.1 | -84.9 | [3] |

| Z21 | NAM | <-10.0 | N/A | [3] |

| Z42 | NAM | <-10.0 | N/A | [3] |

Note: Docking scores and binding free energies are computational predictions and can vary based on the software and parameters used.

Experimental Protocol: Structure-Based Virtual Screening Workflow

-

Protein Preparation:

-

Obtain the crystal structure of the human GLP-1R transmembrane domain in complex with PF-06372222 (PDB: 5VEW)[3].

-

Utilize protein preparation software (e.g., Schrödinger's Protein Preparation Wizard) to add missing side chains and hydrogens, and to optimize the hydrogen-bonding network[3].

-

Embed the receptor in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment, followed by molecular dynamics (MD) simulations to relax the system[3].

-

-

Ligand Database Preparation:

-

Molecular Docking:

-

Define the docking grid centered on the co-crystallized ligand (PF-06372222) within the allosteric binding site[3].

-

Perform hierarchical docking of the prepared ligand library into the defined grid using software such as Glide[3]. This typically involves multiple stages, from high-throughput virtual screening (HTVS) to standard precision (SP) and extra precision (XP) docking for progressively more accurate scoring and ranking of compounds.

-

-

Post-Docking Analysis and Hit Selection:

-

Rank the docked compounds based on their docking scores.

-

Perform visual inspection of the binding poses of the top-ranked compounds to assess key interactions with receptor residues.

-

Select a subset of promising compounds for experimental validation.

-

Preclinical and Clinical Development: An Untold Story

There is a notable absence of publicly available data on the preclinical and clinical development of PF-06372222. Searches for patents specifically claiming this molecule, as well as for registered clinical trials, have not yielded any results. This suggests that PF-06372222 was likely developed as a research tool or a proof-of-concept molecule to validate the newly identified allosteric binding site.

While PF-06372222 itself did not advance, Pfizer has been active in the development of other small-molecule GLP-1R agonists, such as danuglipron (PF-06882961) and lotiglipron[4][5][6]. The clinical development of these compounds, although facing challenges leading to their discontinuation, provides insight into the broader landscape of oral GLP-1R agonist development[6][7].

Conclusion: A Legacy in Structural Biology

The story of PF-06372222 is a compelling example of how a molecule's value is not always measured by its progression to the clinic. Its primary contribution to science has been as a molecular key that unlocked a new understanding of GLP-1R structure and function. The elucidation of its binding site has provided a roadmap for the design of a new generation of allosteric modulators, potentially leading to safer and more effective oral therapies for metabolic diseases. While the full discovery and development history of PF-06372222 remains within the archives of its originators, its impact on the field of GPCR pharmacology is undeniable and will continue to influence drug discovery for years to come.

References

-

Guo, W., et al. (2021). Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. National Institutes of Health. [Link]

-

ResearchGate. (2021). (PDF) Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. [Link]

-

Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. National Institutes of Health. [Link]

-

Fierce Biotech. (2025). Pfizer's embattled obesity program loses another GLP-1 drug. [Link]

-

Song, G., et al. (2017). Structure of the human GLP-1 receptor complex with PF-06372222. RCSB PDB. [Link]

-

Bariatric News. (2023). GLP-1-RA: Pfizer to continue danuglipron but discontinue lotiglipron. [Link]

-

Managed Healthcare Executive. (2023). Pfizer Stops GLP-1 Obesity Trial Because of High Discontinuation Rates. [Link]

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. rcsb.org [rcsb.org]

- 3. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bariatricnews.net [bariatricnews.net]

- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 7. fiercebiotech.com [fiercebiotech.com]

An In-Depth Technical Guide to the Target Validation of PF-06372222 for Type 2 Diabetes

A Senior Application Scientist's Perspective on the Rationale and Methodologies for Validating Dual Glucagon Receptor and GLP-1 Receptor Negative Allosteric Modulation

Executive Summary

The management of type 2 diabetes (T2D) is an evolving landscape, with a continuous search for novel therapeutic mechanisms that can provide durable glycemic control and address the multifaceted pathophysiology of the disease. This technical guide provides a comprehensive overview of the target validation strategy for PF-06372222, a small-molecule negative allosteric modulator (NAM) of both the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R)[1][2]. This dual-target approach presents a unique paradigm in T2D drug development. While GCGR antagonism is a well-recognized strategy to reduce hepatic glucose output, the simultaneous negative modulation of GLP-1R, a receptor targeted by highly successful agonist therapies, necessitates a thorough and nuanced validation process. This guide will delve into the scientific rationale, preclinical validation workflows, and translational strategies required to robustly assess the therapeutic potential of this dual-receptor antagonism.

Introduction: The Rationale for Dual GCGR and GLP-1R Negative Allosteric Modulation in Type 2 Diabetes

Type 2 diabetes is characterized by insulin resistance and a progressive decline in pancreatic β-cell function, leading to hyperglycemia. A key contributor to this hyperglycemia is the inappropriate elevation of glucagon, a hormone that stimulates hepatic glucose production[3][4]. Therefore, antagonizing the glucagon receptor (GCGR) has been a long-standing therapeutic goal to lower blood glucose levels[3][5].

The role of the glucagon-like peptide-1 receptor (GLP-1R) in T2D is also well-established. GLP-1R agonists are a cornerstone of modern diabetes treatment, promoting glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety[6][7][8]. At first glance, antagonizing this receptor appears counterintuitive to treating T2D. However, the therapeutic hypothesis for a dual GCGR/GLP-1R NAM like PF-06372222 rests on the predominant effect of potent GCGR antagonism to curb hepatic glucose overproduction. The concurrent negative modulation of GLP-1R may serve to fine-tune the overall metabolic effects, potentially mitigating risks associated with strong, unopposed GCGR blockade, or addressing other pathophysiological aspects of T2D. The validation of this novel therapeutic concept requires a meticulous and multi-faceted approach.

Molecular Target and Mechanism of Action of PF-06372222

PF-06372222 is a small-molecule compound that acts as a negative allosteric modulator of both the GCGR and GLP-1R[1][2]. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, altering the receptor's conformation and function[3][9]. In the case of a NAM, this binding event reduces the receptor's response to its natural agonist.

A landmark study published in Nature in 2017 elucidated the crystal structure of the human GLP-1R transmembrane domain in complex with PF-06372222[2][10]. This research revealed that PF-06372222 binds to a common pocket in both GLP-1R and GCGR, located near the intracellular half of the receptor[2][10]. This binding stabilizes an inactive conformation of the receptor, thereby inhibiting downstream signaling pathways[2][10].

Signaling Pathways

The proposed mechanism of action of PF-06372222 involves the inhibition of G-protein-coupled signaling cascades initiated by glucagon and GLP-1.

Preclinical Validation Strategy

A robust preclinical validation program is essential to establish the proof-of-concept for PF-06372222 and to de-risk its progression to clinical development. This involves a tiered approach, starting with in vitro characterization and moving to in vivo efficacy and safety studies in relevant animal models.

In Vitro Characterization

The initial phase of preclinical validation focuses on confirming the potency, selectivity, and mechanism of action of PF-06372222 at the molecular and cellular levels.

3.1.1. Receptor Binding and Affinity Assays

-

Objective: To determine the binding affinity of PF-06372222 to human GCGR and GLP-1R.

-

Methodology:

-

Cell Line Preparation: Utilize stable cell lines overexpressing either human GCGR or GLP-1R (e.g., CHO-K1 or HEK293 cells).

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled antagonist for each receptor (e.g., [125I]Glucagon for GCGR and [125I]Exendin(9-39) for GLP-1R).

-

Incubation: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of PF-06372222.

-

Detection: Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of PF-06372222.

-

3.1.2. Functional Assays: cAMP Accumulation

-

Objective: To quantify the negative allosteric modulatory effect of PF-06372222 on agonist-stimulated signaling.

-

Methodology:

-

Cell Culture: Use the same stable cell lines as in the binding assays.

-

Stimulation: Treat cells with a range of concentrations of the respective agonist (glucagon or GLP-1) in the presence and absence of various concentrations of PF-06372222.

-

cAMP Measurement: Measure intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available assay kit (e.g., HTRF or ELISA)[11][12].

-

Data Analysis: Analyze the dose-response curves to determine the IC50 of PF-06372222 in inhibiting agonist-induced cAMP production.

-

| Assay | Parameter Measured | Expected Outcome for PF-06372222 |

| Radioligand Binding | Ki (inhibitory constant) | Potent and specific binding to GCGR and GLP-1R. |

| cAMP Accumulation | IC50 (half-maximal inhibitory concentration) | Dose-dependent inhibition of agonist-induced cAMP production. |

Table 1: Summary of In Vitro Characterization Assays

In Vivo Efficacy and Proof-of-Concept Studies

The next critical step is to translate the in vitro findings into a meaningful physiological effect in animal models of type 2 diabetes.

3.2.1. Animal Models

The choice of animal models is crucial for a successful validation. A combination of genetic and diet-induced models of obesity and T2D is recommended.

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes. They are a well-established model for testing anti-diabetic agents[4].

-

Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of T2D in humans.

-

Streptozotocin (STZ)-Induced Diabetic Rodents: STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model can be used to assess the insulin-dependent and -independent effects of the compound[13].

3.2.2. Efficacy Endpoints

-

Acute Glucose Lowering:

-

Oral Glucose Tolerance Test (OGTT): Assess the effect of a single dose of PF-06372222 on glucose excursion following an oral glucose challenge.

-

Pyruvate Tolerance Test (PTT): Evaluate the impact on hepatic gluconeogenesis.

-

-

Chronic Glycemic Control:

-

Fasting and Fed Blood Glucose: Monitor blood glucose levels over a chronic treatment period (e.g., 4-12 weeks).

-

Glycated Hemoglobin (HbA1c): Measure HbA1c as a marker of long-term glycemic control.

-

-

Metabolic Parameters:

-

Body Weight and Food Intake: Monitor changes in body weight and daily food consumption.

-

Plasma Insulin and Glucagon Levels: Measure circulating levels of these key hormones.

-

Lipid Profile: Assess changes in triglycerides and cholesterol levels.

-

Translational and Clinical Validation Strategy

The ultimate validation of PF-06372222 as a therapeutic for T2D lies in well-designed clinical trials. The insights gained from preclinical studies will inform the design of these trials.

Phase I: Safety, Tolerability, and Pharmacokinetics

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of PF-06372222 in healthy volunteers and patients with T2D.

-

Design: Single ascending dose (SAD) and multiple ascending dose (MAD) studies.

-

Key Endpoints:

-

Adverse events.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

-

Pharmacodynamic markers (fasting and postprandial glucose, insulin, and glucagon levels).

-

Phase II: Proof-of-Concept and Dose-Ranging

-

Objective: To establish the proof-of-concept for the glucose-lowering efficacy of PF-06372222 and to identify the optimal dose range.

-

Design: Randomized, double-blind, placebo-controlled, dose-ranging studies in patients with T2D on a stable background therapy (e.g., metformin).

-

Key Efficacy Endpoints:

-

Change from baseline in HbA1c at 12 and 24 weeks.

-

Change from baseline in fasting plasma glucose.

-

Proportion of patients achieving target HbA1c levels (e.g., <7.0%).

-

-

Safety and Tolerability Monitoring:

-

Hypoglycemia incidence.

-

Lipid profile changes.

-

Liver function tests (as GCGR antagonism can sometimes lead to elevations in liver enzymes).

-

Cardiovascular parameters (blood pressure, heart rate).

-

| Clinical Trial Phase | Primary Objective | Key Endpoints |

| Phase I | Safety and Pharmacokinetics | Adverse events, Cmax, AUC, Fasting Glucose |

| Phase II | Efficacy and Dose-Ranging | Change in HbA1c, Fasting Plasma Glucose, Hypoglycemia |

| Phase III | Confirmatory Efficacy and Safety | HbA1c reduction, Cardiovascular outcomes, Long-term safety |

Table 2: Overview of Clinical Trial Strategy for PF-06372222

Conclusion

The target validation of PF-06372222 for type 2 diabetes represents a scientifically intriguing and challenging endeavor. The dual negative allosteric modulation of both the glucagon and GLP-1 receptors is a novel therapeutic concept that requires a rigorous and systematic validation process. The in-depth technical guide outlined here provides a comprehensive framework for this validation, from initial in vitro characterization to preclinical proof-of-concept in relevant animal models and a clear strategy for clinical development. The successful execution of this validation plan will be critical in determining the ultimate therapeutic potential of this unique dual-target approach for the millions of individuals living with type 2 diabetes.

References

- The role of GLP-1 receptor agonists in managing type 2 diabetes. (2022). Cleveland Clinic Journal of Medicine, 89(8), 457-464.

-

GLP-1 receptor agonists in the treatment of type 2 diabetes: role and clinical experience to date. (n.d.). TouchENDOCRINOLOGY. Retrieved January 15, 2026, from [Link]

- A multiplicity of targets: evaluating composite endpoint studies of the GLP-1 receptor agonists in type 2 diabetes. (2014). Current Medical Research and Opinion, 30(5), 893-903.

- Glucagon as a target for the treatment of Type 2 diabetes. (2008). Expert Opinion on Therapeutic Targets, 12(1), 9-22.

- Role of Glucagon and Its Receptor in the Pathogenesis of Diabetes. (2022). Frontiers in Endocrinology, 13, 893424.

- Human GLP-1 receptor transmembrane domain structure in complex with allosteric modulators. (2017).

- Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. (2021). International Journal of Molecular Sciences, 22(14), 7384.

-

Main efficacy results of clinical trials with GCGr antagonists in patients with T2D. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

GLP-1 Agonists: What They Are, How They Work & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 15, 2026, from [Link]

-

Glucagon-like peptide-1. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

- Sustained glucagon receptor antagonism in insulin-deficient high-fat-fed mice. (2022). Journal of Endocrinology, 253(2), 65-77.

- Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. (2022). Pharmaceutics, 14(10), 2167.

- A genomic approach to therapeutic target validation identifies a glucose-lowering GLP1R variant protective for coronary heart disease. (2016).

- Glucagon receptor inhibition normalizes blood glucose in severe insulin-resistant mice. (2017). Proceedings of the National Academy of Sciences, 114(6), 1438-1443.

- Glucagon and type 2 diabetes: the return of the alpha cell. (2011). Current Diabetes Reports, 11(3), 191-197.

-

5VEW: Structure of the human GLP-1 receptor complex with PF-06372222. (n.d.). RCSB PDB. Retrieved January 15, 2026, from [Link]

- Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. (2021). International Journal of Molecular Sciences, 22(14), 7384.

- Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes. (2017).

- Glucagon and glucagon-like peptide receptors as drug targets. (2006). Current Pharmaceutical Design, 12(14), 1731-1750.

- Role of Glucagon and Its Receptor in the Pathogenesis of Diabetes. (2022). Frontiers in Endocrinology, 13, 893424.

- Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice. (2016). Cell Reports, 15(11), 2507-2518.

- Glucagon receptor antagonist-mediated improvements in glycemic control are dependent on functional pancreatic GLP-1 receptor. (2017). American Journal of Physiology-Endocrinology and Metabolism, 313(4), E467-E477.

- Efficacy and safety of the glucagon receptor antagonist PF-06291874: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy. (2018). Diabetes, Obesity and Metabolism, 20(10), 2378-2385.

- Focus on Glucagon-like Peptide-1 Target: Drugs Approved or Designed to Treat Obesity. (2023). International Journal of Molecular Sciences, 24(13), 10696.

- Both Oral and Injectable GLP-1RAs Reduce CV and Renal Events in T2D. (2023). Docwire News.

- Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. (2021).

- Validated Bioassays for Accelerating GLP 1 & -2 Therapeutics. (2023). YouTube.

- FDA priority vouchers for GLP-1 drugs could quickly bring oral version, higher dose. (2023).

-

GLP-1 receptor assay: drug discovery in the metabolic field. (n.d.). Axxam. Retrieved January 15, 2026, from [Link]

- Risk stratification and responder identification for glucagon-like peptide-1 receptor agonists (GLP-1 RA) and sodium-glucose cotransporter 2 inhibitors (SGLT2i) in Type 2 Diabetes Mellitus (T2DM): a machine learning facilitated post-hoc analysis of clinical trials. (n.d.). Vivli.

- Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes. (2017).

-

GLP-1 Glucagon Receptor Assay. (n.d.). Innoprot. Retrieved January 15, 2026, from [Link]

- Oral GLP-1 receptor agonist pioneered in T2DM trial. (2019). MDedge.

-

Human GLP-1R Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 15, 2026, from [Link]

- Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- And 24-Week Phase 2 Studies. (2016). Diabetes Care, 39(4), 576-583.

- GLP-1RAs in type 2 diabetes: mechanisms that underlie cardiovascular effects and overview of cardiovascular outcome data. (2019). Cardiovascular Diabetology, 18(1), 157.

- Glucagon receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes. (2022). Journal of Biological Chemistry, 298(10), 102431.

- Habegger investigates metabolic effects of glucagon receptor activation in emerging obesity tre

- Strategic Design of Triple GLP-1R/GCGR/GIPR Agonists with Varied Receptor Potency: Achieving Comparable Glycemic and Weight Reduction Effects. (2023). Journal of Medicinal Chemistry, 66(20), 13997-14013.

- Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening. (2010). Molecular Pharmacology, 78(5), 947-959.

Sources

- 1. WO2015086729A1 - Dual glp-1/gip receptor agonists - Google Patents [patents.google.com]

- 2. Human GLP-1 receptor transmembrane domain structure in complex with allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drc.bmj.com [drc.bmj.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 7. WO2022178366A1 - Glp-1r, gip-r and/or gcgr agonists, formulations, and methods of use - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Neural Sites of GLP-1R Expression Mediate Physiological versus Pharmacological Control of Incretin Action - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of the PF-06372222 Binding Pocket: A Technical Guide for Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide for the in silico modeling of the binding pocket for PF-06372222, a negative allosteric modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a key target for the treatment of type 2 diabetes, understanding the molecular interactions within the GLP-1R allosteric site is paramount for the rational design of novel therapeutics. This guide will detail the necessary steps, from target preparation and ligand parameterization to molecular docking, molecular dynamics simulations, and binding free energy calculations. By integrating established protocols with expert insights, this document aims to equip researchers with the knowledge to accurately model and analyze the PF-06372222 binding pocket, thereby accelerating the discovery of next-generation GLP-1R modulators.

Introduction: The Significance of Allosteric Modulation of GLP-1R

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[1] Its activation by the endogenous peptide GLP-1 stimulates insulin secretion in a glucose-dependent manner, making it a prime target for the management of type 2 diabetes.[1] While peptide agonists have proven to be effective therapeutics, the development of small-molecule allosteric modulators offers several potential advantages, including improved oral bioavailability and finer control over receptor signaling.

PF-06372222 is a small-molecule negative allosteric modulator (NAM) that binds to a site distinct from the orthosteric peptide binding site.[2][3] The crystal structure of the human GLP-1R transmembrane domain in complex with PF-06372222 (PDB ID: 5VEW) provides an invaluable starting point for in silico investigation.[2][4] This guide will leverage this structural information to delineate a robust computational workflow for characterizing the allosteric binding pocket and predicting the binding of novel ligands.

Foundational Concepts in In Silico Modeling of GPCRs

The in silico modeling of ligand-GPCR interactions is a multi-faceted process that relies on a combination of computational techniques.[5][6] For the study of the PF-06372222 binding pocket, the following core concepts are essential:

-

Homology Modeling: While a crystal structure for the GLP-1R transmembrane domain exists, for related receptors or different conformational states, homology modeling may be necessary. This involves building a 3D model of a protein based on the known structure of a homologous protein.[7][8]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It is a powerful tool for virtual screening of large compound libraries to identify potential hits.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, ligand binding pathways, and the stability of protein-ligand complexes over time.[11][12][13]

-

Binding Free Energy Calculations: These methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the binding affinity of a ligand to a receptor, providing a quantitative measure of binding strength.[14]

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for the in silico modeling of the PF-06372222 binding pocket in GLP-1R.

Target Preparation

The initial step involves preparing the receptor structure for subsequent modeling studies.

Protocol:

-

Obtain the Crystal Structure: Download the crystal structure of the human GLP-1R transmembrane domain in complex with PF-06372222 from the Protein Data Bank (PDB ID: 5VEW).[2][4]

-

Pre-processing:

-

Remove water molecules and any other non-essential molecules from the PDB file.

-

Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.

-

Assign appropriate protonation states to titratable residues (e.g., Histidine).

-

Repair any missing side chains or loops using tools like Modeller or the Prime module in Schrödinger Suite.

-

-

Energy Minimization: Perform a constrained energy minimization of the receptor structure to relieve any steric clashes while keeping the backbone atoms fixed. This ensures a low-energy starting conformation for subsequent simulations.

Ligand Preparation

The ligand, PF-06372222, or any novel compounds to be studied, must be prepared for docking and simulation.

Protocol:

-

Generate 3D Conformation: If starting from a 2D structure, generate a low-energy 3D conformation using a tool like RDKit or Open Babel.

-

Assign Partial Charges: Assign accurate partial charges to the ligand atoms using a quantum mechanical method (e.g., AM1-BCC) or a force field-based method.

-

Generate Rotational Isomers (Rotamers): For flexible ligands, it is crucial to generate a library of possible rotamers to be sampled during docking.

Molecular Docking

Molecular docking will be used to predict the binding pose of PF-06372222 or other ligands within the allosteric pocket.

Protocol:

-

Define the Binding Site: The binding site can be defined based on the co-crystallized ligand (PF-06372222 in 5VEW). A grid box encompassing all residues within a 10-15 Å radius of the ligand is typically sufficient.

-

Perform Docking: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand(s) into the defined binding site.

-

Analyze Docking Poses: Analyze the top-scoring docking poses. Key considerations include:

-

Scoring Function: The value of the scoring function, which estimates the binding affinity.

-

Hydrogen Bonds: The formation of hydrogen bonds with key residues in the binding pocket.

-

Hydrophobic Interactions: The presence of favorable hydrophobic contacts.

-

Root Mean Square Deviation (RMSD): When redocking the co-crystallized ligand, the RMSD between the docked pose and the crystal structure pose should be low (typically < 2 Å) to validate the docking protocol.

-

Molecular Dynamics (MD) Simulations

MD simulations will be performed to assess the stability of the ligand-receptor complex and to observe its dynamic behavior.

Protocol:

-

System Setup:

-

Embed the ligand-receptor complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment. This is crucial for membrane proteins like GPCRs.[1]

-

Solvate the system with an appropriate water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

-

-

Equilibration: Perform a multi-step equilibration protocol. This typically involves:

-

Minimizing the energy of the entire system.

-

Gradually heating the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.

-

Running a series of simulations with decreasing restraints on the protein and ligand to allow the system to relax.

-

-

Production Run: Run a long production simulation (typically on the order of nanoseconds to microseconds) without any restraints.